3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one
Overview
Description
3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is a synthetic chemical compound that belongs to the class of chromenone derivatives. It is commonly referred to as EPC or EPC2407 and has been found to have a wide range of applications in scientific research.
Mechanism of Action
The mechanism of action of EPC is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. EPC has also been found to increase the levels of certain neurotransmitters in the brain, which may explain its anti-depressant effects.
Biochemical and Physiological Effects:
EPC has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. EPC has also been found to increase the levels of certain neurotransmitters in the brain, which may explain its anti-depressant effects. Additionally, EPC has been found to have neuroprotective effects and may be able to protect against the damage caused by neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EPC in lab experiments is its wide range of potential applications. EPC has been found to have anti-cancer, anti-inflammatory, anti-depressant, and neuroprotective effects, making it a versatile compound for scientific research. However, one limitation of using EPC is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are a number of future directions for research on EPC. One area of interest is its potential as a treatment for neurodegenerative diseases. EPC has been found to have neuroprotective effects and may be able to slow the progression of diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of EPC and its potential as a therapeutic agent for a variety of conditions.
Conclusion:
In conclusion, EPC is a synthetic chemical compound that has a wide range of applications in scientific research. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-depressant. EPC has also been found to have neuroprotective effects and may be able to protect against the damage caused by neurodegenerative diseases. While there are limitations to using EPC in lab experiments, its versatility and potential make it an interesting compound for future research.
Scientific Research Applications
EPC has been found to have a wide range of applications in scientific research. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-depressant. EPC has also been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-26-21-10-6-4-8-19(21)24-13-11-23(12-14-24)15-17-16-27-20-9-5-3-7-18(20)22(17)25/h3-10,16H,2,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILJCKNEIWNTPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=COC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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